molecular formula C7H3ClN2O2S B13143725 7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid

7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid

Katalognummer: B13143725
Molekulargewicht: 214.63 g/mol
InChI-Schlüssel: NMFYYJAGPWQRAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of both chlorine and carboxylic acid functional groups enhances its reactivity and potential for forming various derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-aminothiazole with a chlorinated pyridine carboxylic acid under acidic conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms or cancer cells . The presence of the chlorine atom and carboxylic acid group enhances its binding affinity and specificity for these targets .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid is unique due to the presence of both chlorine and carboxylic acid functional groups, which enhance its reactivity and potential for forming diverse derivatives. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .

Eigenschaften

Molekularformel

C7H3ClN2O2S

Molekulargewicht

214.63 g/mol

IUPAC-Name

7-chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C7H3ClN2O2S/c8-3-1-2-9-5-4(3)13-6(10-5)7(11)12/h1-2H,(H,11,12)

InChI-Schlüssel

NMFYYJAGPWQRAX-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C2C(=C1Cl)SC(=N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.